Neodymium oxalate

概要

説明

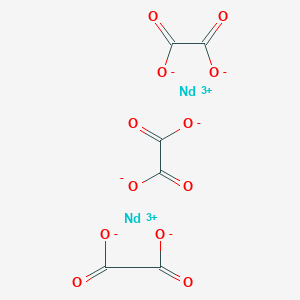

Neodymium (III) oxalate is the oxalate salt of neodymium, with the chemical formula of Nd2(C2O4)3 in the anhydrous or hydrate form . It appears as a rose-coloured crystal .

Synthesis Analysis

Neodymium oxide is usually prepared by methods of thermal decomposition, direct precipitation, and hydrolysis . In most domestic enterprises, rare-earth oxides are commonly obtained by calcination of a precursor such as rare-earth oxalate . A new method for preparing neodymium oxide by microwave heating of neodymium oxalate has been proposed .Molecular Structure Analysis

The molecular structure of Neodymium (III) oxalate was analyzed using various techniques such as Thermogravimetry difference scanning calorimetry (TG-DSC), x-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), and laser particle size analysis .Chemical Reactions Analysis

Neodymium (III) oxalate decomposes to the anhydrous form when heated, and when heated further, decomposes to Nd2O2C2O4, finally obtaining neodymium (III) oxide . It dissolves in hydrochloric acid to form Nd(C2O4)Cl·3H2O .Physical And Chemical Properties Analysis

Neodymium (III) oxalate appears as a rose-coloured crystal . It is insoluble in water . The density of its hexahydrate form is 3.9 g·cm−3 .科学的研究の応用

Recovery of Rare Earth Elements

Neodymium oxalate plays a crucial role in the recovery of rare earth elements from the leaching solutions of spent NdFeB permanent magnets . The selective precipitation of rare earth oxalates, including neodymium oxalate, is proposed as a potential separation method . The recovery of rare earths in the form of oxalates was investigated with the use of different amounts of oxalic acid .

Precipitation of Neodymium

The precipitation of neodymium oxalate is an important process in the recovery of neodymium from various sources . This process was tested on model solutions and then on real solutions after the leaching of NdFeB magnets . The concentration of oxalic acid has a high influence on rare earth element concentrations in both solution and precipitate .

Impurity Removal

The presence of metal impurities, mainly iron, in rare earth element solutions from primary and secondary leaching processes might interfere in the precipitation of the rare earth elements . Neodymium oxalate precipitation can be used to remove these impurities .

Production of High Purity Neodymium Oxalate

However, this process may result in neodymium losses due to NaOH complexation .

Co-precipitation with Iron

If the majority of iron remains in solution, co-precipitation with neodymium oxalate occurs . This situation, after calcination converting to neodymium oxide, might instead originate NdFeO3, which is not preferable as raw material in the industry .

Investigation of Phase, Morphology, and Particle Size

Neodymium oxalate is often used in research to investigate changes of phase, morphology, and particle size in the microwave field . Techniques such as thermogravimetry difference scanning calorimetry (TG-DSC), x-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), and laser particle size analysis are applied .

作用機序

- Environmental factors influence neodymium oxalate precipitation:

- Iron Presence : Iron impurities interfere with the process. Removing iron prior to precipitation may lead to higher neodymium purity, but some losses occur. If iron remains, co-precipitation with neodymium oxalate can occur, affecting the final product’s suitability for industry .

Action Environment

Safety and Hazards

Neodymium oxalate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

neodymium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLDOHAGZQSOPP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Nd2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium oxalate | |

CAS RN |

1186-50-1, 28877-87-4 | |

| Record name | Neodymium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[oxalato(2-)]dineodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioic acid, neodymium(3+) salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)